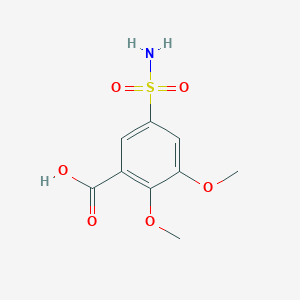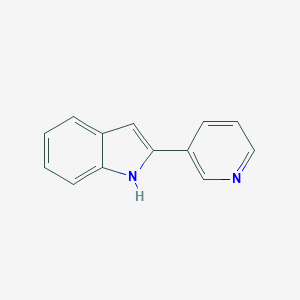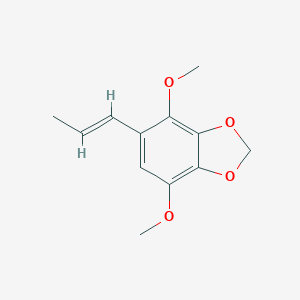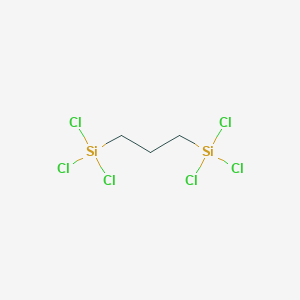
1,3-双(三氯硅基)丙烷
概述
描述
1,3-Bis(trichlorosilyl)propane is a silicon-containing compound that serves as a precursor for various chemical reactions and syntheses. It is characterized by the presence of trichlorosilyl groups attached to a propane backbone. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied for their potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of compounds related to 1,3-bis(trichlorosilyl)propane involves multiple steps and reagents. For instance, 1,3-Bis(dimethylchlorosilyl)-propane is prepared by treating 1,3-bis-(trimethylsilyl) propane with sulfuric acid followed by ammonium chloride . Another related compound, 1,3-bis[4,4'-(trimellitimido) phenoxy] propane, is synthesized through a three-step reaction starting from 4-nitrophenol and 1,3-dibromo propane . These methods highlight the versatility of the propane backbone in forming various functionalized derivatives.
Molecular Structure Analysis
The molecular structure of derivatives of 1,3-bis(trichlorosilyl)propane can be quite complex. For example, the crystal and molecular structure of a rhenium complex with a related ligand, 1,3-bis(diphenylphosphino)propane, shows an octahedral coordination around the rhenium center . Similarly, the structure of 1,3-bis(8-chlorotheophyllin-7-yl)propane exhibits intermolecular stacking and Cl⋯O interactions, which are significant for understanding the compound's behavior in solid-state .
Chemical Reactions Analysis
Chemical reactions involving 1,3-bis(trichlorosilyl)propane derivatives are diverse. For instance, the reaction of 1,3-bis(methyldichlorosilyl)propane with alcohols produces (methylalkoxychlorosilyl)propanes, which upon hydrolysis yield various heterocyclic silicon-nitrogen compounds . Another derivative reacts with ammonia to form six-membered heterocyclic silicon-nitrogen compounds . These reactions demonstrate the reactivity of the trichlorosilyl group and its utility in synthesizing heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(trichlorosilyl)propane derivatives are influenced by their molecular structure. For example, the poly(amide-imide)s synthesized from 1,3-bis[4,4'-(trimellitimido) phenoxy] propane exhibit high yields, inherent viscosities, and are characterized by various analytical techniques such as TGA, DSC, and FT-IR spectroscopy . The crystal structure of dichloro 1,3 bis(3,5 dimethylpyrazolyl) propane palladium provides insights into its density and space group, which are important for understanding its crystalline properties .
科学研究应用
硅氮化合物的合成:“1,3-双(三氯硅基)丙烷”与氨或甲胺反应,产生六元杂环硅氮化合物。这些产物的产率受到反应物结构的影响,表明该化合物在合成特殊硅基化学品(Hong, 1981)中的用途。
金属基自旋团簇的多齿配体:与“1,3-双(三氯硅基)丙烷”密切相关的双三丙烷衍生物在镍和钴化学中的应用是显著的。这些衍生物已被用于合成具有独特磁性能(Ferguson et al., 2011)的结构。
含硅杂环环的开发:将“1,3-双(三氯硅基)丙烷”的衍生物与醇反应会导致各种含硅环化合物的形成。这些反应展示了该化合物在生成新化学结构(Andrianov et al., 1967)中的作用。
环聚合研究:在聚合物化学中,“1,3-双(三氯硅基)丙烷”衍生物被用于研究阳离子聚合过程。这些研究有助于理解涉及特定聚合物结构形成的机制(Nishimura et al., 1983)。
高核复合物中的配体:双三丙烷,一个相关化合物,被用作多金属复合物的组装配体。这些复合物以其多样的分子结构和磁性能(Murrie, 2018)而闻名。
安全和危害
1,3-Bis(trichlorosilyl)propane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
属性
IUPAC Name |
trichloro(3-trichlorosilylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKTCCADNRZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459957 | |
| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trichlorosilyl)propane | |
CAS RN |
18171-50-1 | |
| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trichlorosilyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

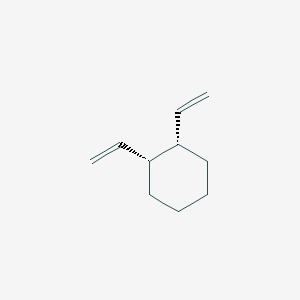
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
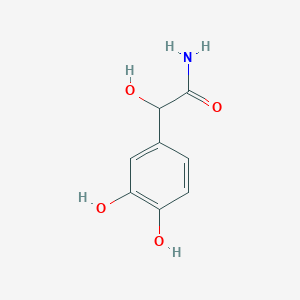
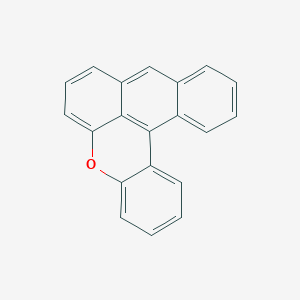
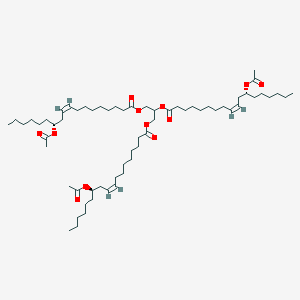
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
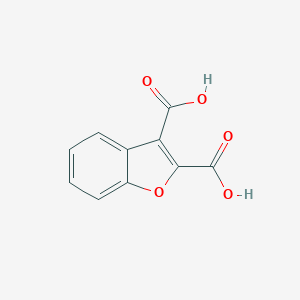
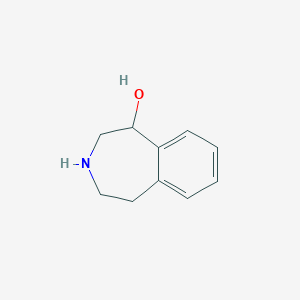
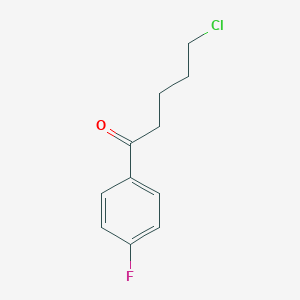

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
